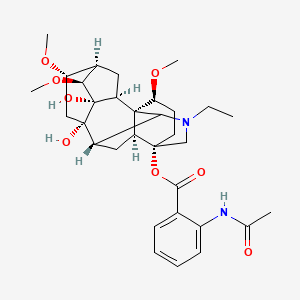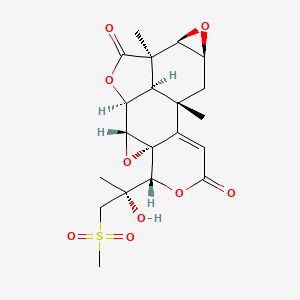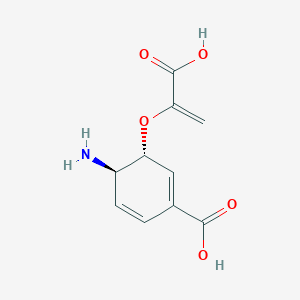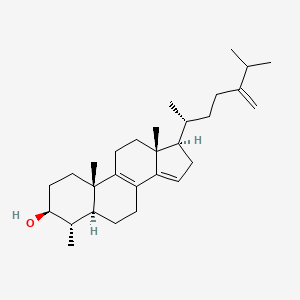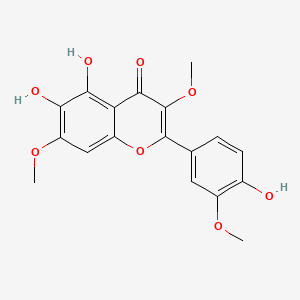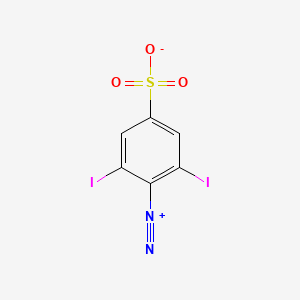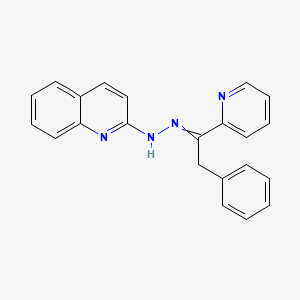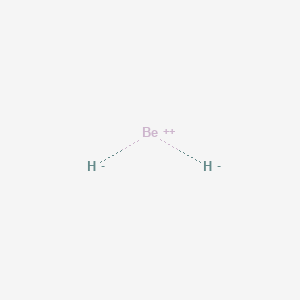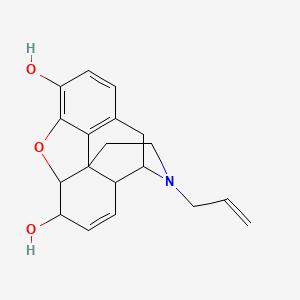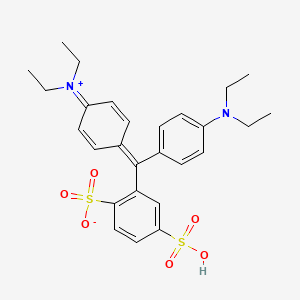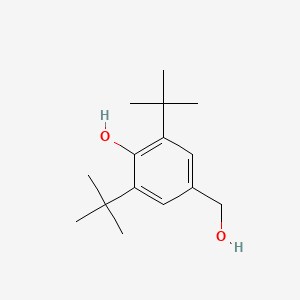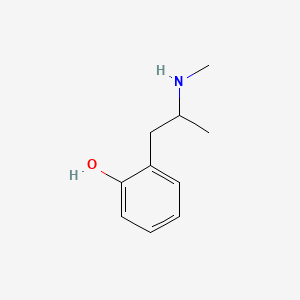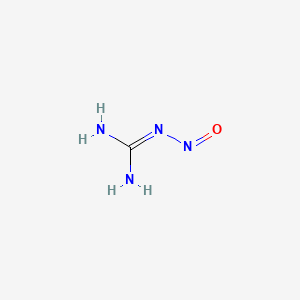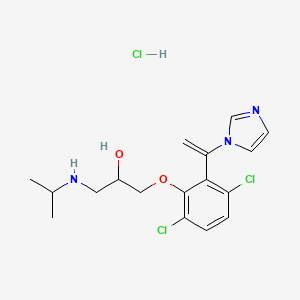
711389-S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
711389-S is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 711389-S typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichlorophenyl vinyl imidazole.
Intermediate Formation: The intermediate compound is then reacted with 3-isopropylamino-2-hydroxypropoxy to form the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 711389-S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
711389-S has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a beta-adrenoceptor antagonist.
Biological Studies: It is used in biological research to study receptor binding and signal transduction pathways.
Pharmacological Research: The compound is investigated for its effects on cardiovascular and pulmonary systems.
Industrial Applications: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 711389-S involves its interaction with molecular targets such as beta-adrenoceptors. The compound binds to these receptors, inhibiting their activity and modulating physiological responses. This interaction affects various pathways, including those involved in cardiovascular and respiratory functions .
Comparaison Avec Des Composés Similaires
4-(3-Isopropylamino-2-hydroxypropoxy)-2H-benzimidazol-2-one: This compound is an analogue with similar beta-adrenoceptor antagonist properties.
3-(3-Alkylamino-2-hydroxypropoxy)-derivatives of estratriene: These derivatives also exhibit beta-adrenoceptor blocking activity.
Uniqueness: 711389-S is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of functional groups allows for targeted interactions with beta-adrenoceptors, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90742-91-9 |
|---|---|
Formule moléculaire |
C17H22Cl3N3O2 |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H |
Clé InChI |
DGLQZJPSOFSWLE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
Key on ui other cas no. |
94899-83-9 |
Synonymes |
1-(1-(2-(3-isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole 711389 S 711389-S S 1389 S-1389 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


